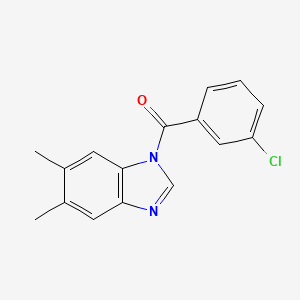
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperazine derivative that has been synthesized using different methods.
Wirkmechanismus
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine acts as an agonist of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and addiction. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action has been studied extensively in various in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of dopamine and acetylcholine, which are neurotransmitters involved in reward and addiction. In vivo studies have shown that this compound can reduce nicotine self-administration in rats, suggesting its potential use as a treatment for nicotine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine has several advantages as a research tool, including its high potency and selectivity for nicotinic acetylcholine receptors. However, this compound also has limitations, including its short half-life and potential toxicity at high concentrations. These limitations should be taken into consideration when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethylbenzoyl)-4-phenylpiperazine. One direction is to study the potential use of this compound as a treatment for nicotine addiction in humans. Another direction is to develop new drugs based on the structure of this compound that can target other neurotransmitter receptors involved in addiction and other neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and its derivatives in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been reported in various studies, and its mechanism of action has been extensively studied in various in vitro and in vivo models. This compound has several advantages as a research tool, but also has limitations that should be taken into consideration. Further research is needed to investigate the potential applications of this compound in various fields and to develop new drugs based on its structure.
Synthesemethoden
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine can be synthesized using different methods, including the reaction between 1-(2,4-dimethylphenyl)piperazine and benzoyl chloride. Another method involves the reaction between 1-(2,4-dimethylphenyl)piperazine and benzoyl isothiocyanate. The synthesis of this compound using these methods has been reported in various studies.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylbenzoyl)-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the function of nicotinic acetylcholine receptors. In pharmacology, this compound has been studied for its potential use as a drug to treat nicotine addiction. In medicinal chemistry, this compound has been studied for its potential use in the development of new drugs.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-9-18(16(2)14-15)19(22)21-12-10-20(11-13-21)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPZTPTXYUHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)

![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)
![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)

![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)
